molecular formula C20H19NO B1445892 4-(4-tert-Butylbenzoyl)quinoline CAS No. 1706458-43-6

4-(4-tert-Butylbenzoyl)quinoline

Cat. No.: B1445892
CAS No.: 1706458-43-6
M. Wt: 289.4 g/mol
InChI Key: LDVVLCORKHNFHI-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)quinoline is a quinoline derivative featuring a tert-butyl-substituted benzoyl group at the 4-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antitubercular, antibacterial, and enzyme inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylbenzoyl)quinoline can be achieved through various methods. One common approach involves the reaction between 4-tert-butylbenzoyl chloride and quinoline under specific conditions . Another method includes the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

4-(4-tert-Butylbenzoyl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for its antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-position of quinoline is critical for modulating biological activity. Key structural analogs include:

Compound Substituent at C4 Key Activity/Target Selectivity/Notes References
4-((4-tert-butylbenzyl)thio)-6-methoxy-2-methylquinoline (4-tert-butylbenzyl)thio Antitubercular (QcrB inhibition) High efficacy in vitro
Compound [36] (from Davis et al.) Basic substituent DHFR inhibition (I50 = 0.3 µM) Poor selectivity for ecDHFR
4-Fluorophenyl ether derivatives (Compounds 20, 21) 4-Fluorophenyl ether SARS-CoV-2 protease binding Favorable docking scores
4-(Adamantan-1-yl)quinoline Adamantane Antitubercular High lipophilicity
Styrylquinolines (e.g., I) p-Dimethylaminostyryl Antitumor Toxicity concerns

Key Observations:

  • Lipophilicity and Bulkiness: The tert-butyl group in 4-(4-tert-Butylbenzoyl)quinoline is structurally analogous to the adamantane group in 4-(Adamantan-1-yl)quinoline, both conferring high lipophilicity. This property enhances membrane penetration but may reduce selectivity due to nonspecific interactions .
  • Positional Specificity: Substitution at the 4-position is common in antitubercular quinolines (e.g., QcrB inhibitors) and DHFR-targeting compounds. However, bulky substituents like tert-butyl may sterically hinder binding to certain enzymes, contrasting with smaller groups (e.g., 4-fluorophenyl in Compounds 20–21), which allow better accommodation in active sites .

Computational and Binding Studies

  • Molecular Docking: Compounds with 4-fluorophenyl ether substituents (e.g., 20, 21) exhibit favorable binding to SARS-CoV-2 protease, with energy scores comparable to clinical inhibitors. The tert-butyl group in this compound may occupy similar hydrophobic subsites (e.g., S1/S2) but could limit flexibility compared to smaller substituents .
  • Stereochemical Effects: Compound 22 (quinoline N-oxide derivative) shows that stereochemistry influences binding to protease active sites.

Physicochemical Properties

  • Lipophilicity (LogP): The tert-butyl group increases LogP, enhancing blood-brain barrier penetration but raising toxicity risks. This contrasts with polar substituents like sulfoxy or amino groups, which improve solubility but reduce bioavailability .
  • Metabolic Stability : Bulky substituents like tert-butyl may slow hepatic metabolism, extending half-life. Conversely, electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives) can alter metabolic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-tert-Butylbenzoyl)quinoline, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Friedländer condensation or oxidative cyclization. For Friedländer synthesis, anthranilic acid derivatives react with ketones under acidic conditions (e.g., H₂SO₄) at 80–120°C, yielding the quinoline core. Oxidative cyclization using catalysts like Pd(OAc)₂ in DMF at 100°C may improve regioselectivity. Key parameters include temperature control (±5°C) to minimize side reactions and pH optimization (e.g., pH 4–6 for cyclization) to enhance purity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating >95% pure product .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3 ppm, singlet).
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹).
  • X-ray diffraction : Resolve crystal packing and dihedral angles between the benzoyl and quinoline moieties, which influence intermolecular interactions .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 334) .

Q. How should researchers design initial biological activity studies for this compound?

Begin with in vitro assays :

  • Antimicrobial : MIC assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using 1–100 μM concentrations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can multi-step synthesis protocols be optimized to improve yield in this compound production?

  • Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., tert-butylbenzoyl chloride coupling to quinoline).
  • Solvent selection : Replace polar aprotic solvents (DMF) with toluene for benzoylation to reduce side-product formation .
  • Catalyst screening : Test Pd/C vs. CuI for Ullmann-type couplings; optimize ligand ratios (e.g., 1:1.2 Pd:phenanthroline) to enhance turnover .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

  • DFT calculations (B3LYP/6-31G(d,p)) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., C=O → quinoline π-system) contributing to stability .
  • Molecular dynamics simulations : Model solvation effects in DMSO/water mixtures to assess aggregation tendencies .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

  • Dose-response normalization : Re-evaluate data using standardized units (e.g., μM vs. μg/mL).
  • Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. luminescence).
  • Structural analogs : Test 4-(4-methylbenzoyl)quinoline to isolate the tert-butyl group’s contribution to activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 4-substituted quinoline derivatives?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 4-position.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with IC₅₀ values .
  • Crystallographic overlay : Compare binding modes in protein-ligand complexes (e.g., CYP450 enzymes) .

Q. What mechanistic insights can be gained from kinetic studies of this compound reactions?

  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace acyl transfer pathways .
  • Rate determination : Monitor reaction progress via UV-Vis (λ = 320 nm for quinoline intermediates) under varying temperatures (Arrhenius analysis) .
  • Transition-state modeling : Apply DFT to identify rate-limiting steps (e.g., ring closure vs. benzoylation) .

Q. How does this compound interact with biological membranes, and what are the implications for drug delivery?

  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability.
  • Langmuir monolayers : Study insertion kinetics into phospholipid layers at air-water interfaces.
  • MD simulations : Model interactions with lipid bilayers to identify preferred orientations (e.g., quinoline ring parallel to membrane surface) .

Q. What advanced techniques are used to evaluate the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers at 37°C; monitor decomposition via LC-MS.
  • Photostability : Irradiate with UV light (320–400 nm) and quantify degradation products .
  • Plasma stability : Incubate with human plasma (4 hours, 37°C); measure remaining compound via HPLC .

Properties

IUPAC Name

(4-tert-butylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-20(2,3)15-10-8-14(9-11-15)19(22)17-12-13-21-18-7-5-4-6-16(17)18/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVVLCORKHNFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-tert-Butylbenzoyl)quinoline
4-(4-tert-Butylbenzoyl)quinoline
4-(4-tert-Butylbenzoyl)quinoline
4-(4-tert-Butylbenzoyl)quinoline
4-(4-tert-Butylbenzoyl)quinoline
4-(4-tert-Butylbenzoyl)quinoline

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